



# Application Notes: Measuring Zectivimod Efficacy in an I-BD Organoid Model

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract, leading to impaired epithelial barrier function.[1][2] Patient-derived intestinal organoids have emerged as a powerful in vitro model, recapitulating the patient-specific epithelial characteristics and allowing for detailed mechanistic studies.[3][4] This document provides a comprehensive protocol to assess the efficacy of **Zectivimod**, a Sphingosine-1-Phosphate (S1P) receptor modulator, in a human intestinal organoid (HIO) model of IBD. S1P receptor modulators are a class of drugs that reduce intestinal inflammation by preventing the egress of lymphocytes from lymph nodes. [5]

## **Key Experimental Protocols**

# Protocol 1: Generation and Culture of Human Intestinal Organoids (HIOs)

This protocol is adapted from established methods for generating organoids from patient biopsies.

- 1. Intestinal Crypt Isolation:
- Collect 4-8 colonic biopsies in a 15 mL tube containing 10 mL of cold HBSS. Process immediately or store at 4°C for a maximum of 5-6 hours.



- Wash biopsies 1-2 times with ~10 mL of cold DPBS.
- Incubate the sample in 10 mL of an antimicrobial cocktail for 15 minutes at room temperature with gentle agitation.
- Wash twice with ~10 mL DPBS to remove the antimicrobial solution.
- Digest the tissue with a chelation-based buffer to release intestinal crypts.

#### 2. Organoid Seeding and Culture:

- Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel).
- Plate 25-50 μL domes of the crypt-matrix suspension into pre-warmed 24- or 48-well plates.
- Allow the matrix to polymerize at 37°C for 10-15 minutes.
- Overlay with a complete intestinal organoid growth medium containing essential factors like Wnt, R-Spondin, and Noggin.
- Culture at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should be passaged every 7-10 days.

# Protocol 2: Generation of 2D Monolayers and Induction of IBD Phenotype

To facilitate barrier function assays, 3D organoids are converted to 2D monolayers on Transwell® inserts.

### 1. Monolayer Seeding:

- Coat Transwell® inserts (e.g., 6.5 mm for 24-well plates) with a diluted extracellular matrix solution and incubate at 37°C for at least 1 hour.
- Mechanically and enzymatically dissociate mature organoids into small cell clusters.
- Seed the cell suspension onto the apical side of the coated Transwell® inserts in an intestinal expansion medium supplemented with a ROCK inhibitor.
- Culture for 7-10 days until a confluent monolayer is formed, confirmed by Transepithelial Electrical Resistance (TEER) measurements. A confluent monolayer typically has a TEER value around 100 Ω·cm².

#### 2. Inflammatory Challenge:

 To model IBD, treat the confluent organoid monolayers with a pro-inflammatory cytokine cocktail. A common combination is TNF-α (e.g., 20 ng/mL) and IFN-y (e.g., 1000 IU/mL)



added to the basolateral medium for 24-48 hours. This combination is known to induce apoptosis and compromise barrier integrity.

### **Protocol 3: Zectivimod Treatment**

- Pre-treatment: 2 hours prior to adding the inflammatory cocktail, treat the organoid monolayers with varying concentrations of **Zectivimod** (e.g., 0.1, 1, 10 μM).
- Co-treatment: Add fresh Zectivimod along with the inflammatory cytokines to the basolateral medium.
- Controls: Include the following control groups:
  - Vehicle Control (no cytokines, no drug)
  - Inflammation Control (cytokines + vehicle)

## **Protocol 4: Efficacy Assessment Assays**

- 1. Transepithelial Electrical Resistance (TEER):
- Measure TEER at baseline, and at 24 and 48 hours post-cytokine treatment using an epithelial voltohmmeter.
- Equilibrate the plate to room temperature for 15 minutes before reading.
- Calculate the resistance (Ω·cm²) by subtracting the blank (insert with no cells) and multiplying by the surface area of the insert. A decrease in TEER indicates compromised barrier function.
- 2. FITC-Dextran Permeability Assay:
- Following the treatment period, add 4 kDa FITC-dextran (e.g., 1 mg/mL) to the apical chamber of the Transwell®.
- Incubate for a defined period (e.g., 3-4 hours).
- Collect samples from the basolateral chamber and measure the fluorescence (485 nm excitation / 520 nm emission) using a plate reader.
- An increase in basolateral fluorescence indicates increased paracellular permeability.
- 1. Cytokine Secretion Profiling (ELISA / Luminex):



- Collect the basolateral culture supernatant at the end of the experiment.
- Measure the concentration of key pro-inflammatory cytokines and chemokines such as IL-6,
  IL-8, and TNF-α using ELISA or a multiplex Luminex assay.
- A reduction in these cytokines in **Zectivimod**-treated wells indicates an anti-inflammatory effect.
- 2. Gene Expression Analysis (RT-qPCR):
- Lyse the organoid monolayers and extract total RNA using a suitable kit.
- Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression of inflammatory genes (e.g., TNF, IL1B, IL6, CXCL10).
- Normalize expression to a stable housekeeping gene (e.g., HPRT1).
- 1. Immunofluorescence Staining for Tight Junction Proteins:
- Fix the monolayers on the Transwell® membranes.
- Permeabilize and block the cells.
- Incubate with primary antibodies against tight junction proteins like Zonula occludens-1 (ZO-1) and Occludin.
- Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
- Image using a confocal microscope to visualize the localization and integrity of the tight junction complexes. Disrupted or discontinuous staining at cell-cell junctions indicates barrier damage.
- 2. Apoptosis Assay (TUNEL or Cleaved Caspase-3):
- Perform immunofluorescence staining for an apoptosis marker like cleaved Caspase-3 or use a TUNEL assay to detect DNA fragmentation.
- Quantify the percentage of apoptotic cells to assess the cytoprotective effect of **Zectivimod** against cytokine-induced cell death.

## **Data Presentation**

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Barrier Function Assessment



Treatment Group	TEER (Ω·cm²) at 48h	% Change from Baseline	FITC-Dextran Permeability (RFU)
Vehicle Control	350 ± 25	+5%	150 ± 20
Inflammation Control	80 ± 15	-75%	950 ± 60
Zectivimod (1 μM)	210 ± 20	-35%	450 ± 45

| **Zectivimod** (10  $\mu$ M) | 290  $\pm$  22 | -12% | 250  $\pm$  30 |

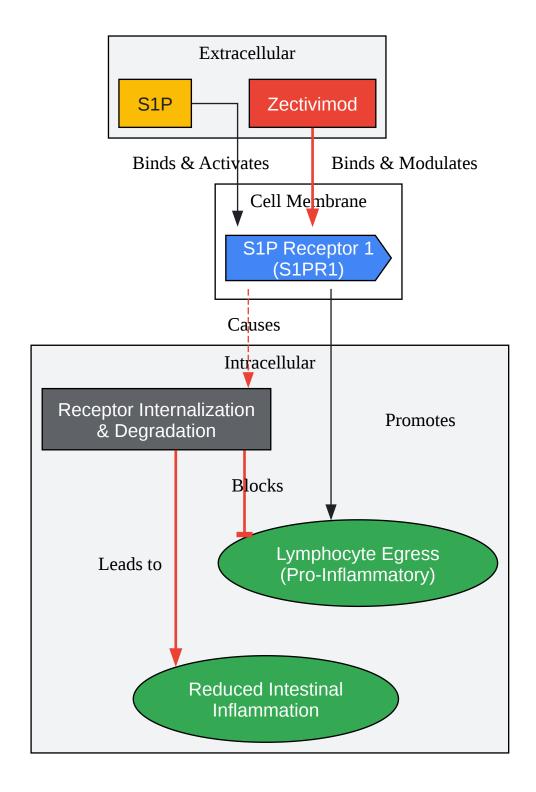
Table 2: Inflammatory Marker Analysis

Treatment Group	Secreted IL-6 (pg/mL)	Secreted IL-8 (pg/mL)	TNF mRNA (Fold Change)
Vehicle Control	50 ± 10	100 ± 15	1.0
Inflammation Control	850 ± 70	1200 ± 90	5.2 ± 0.6
Zectivimod (1 μM)	400 ± 50	650 ± 60	2.8 ± 0.4

| Zectivimod (10  $\mu M)$  | 150 ± 25 | 250 ± 30 | 1.5 ± 0.3 |

**Visualizations: Pathways and Workflows** 

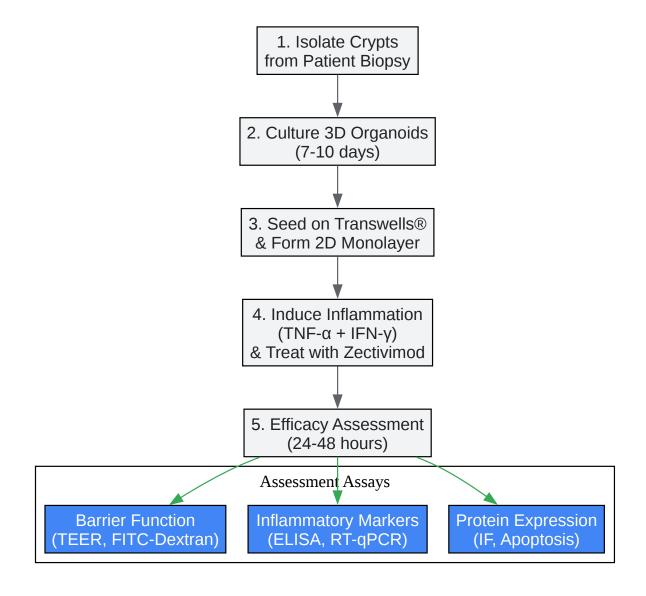




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Caption: **Zectivimod** modulates S1PR1, leading to its internalization and blocking lymphocyte egress.

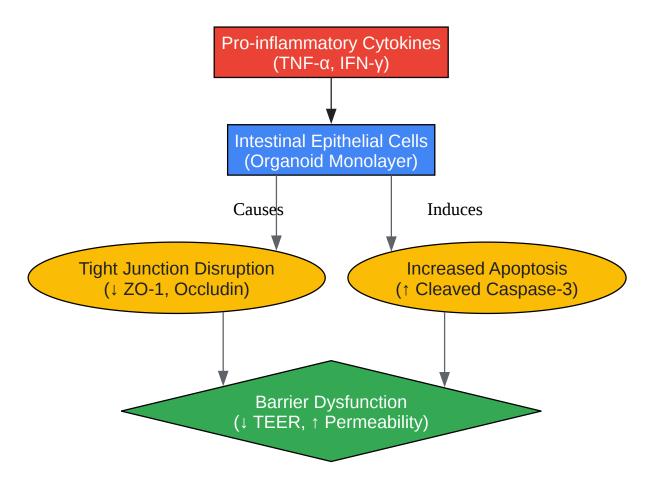




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Caption: Experimental workflow from organoid generation to efficacy assessment.





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